1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile
CAS No.: 1349716-39-7
Cat. No.: VC15931582
Molecular Formula: C16H12N2O
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1349716-39-7 |
|---|---|
| Molecular Formula | C16H12N2O |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 1-[3-(hydroxymethyl)phenyl]indole-6-carbonitrile |
| Standard InChI | InChI=1S/C16H12N2O/c17-10-12-4-5-14-6-7-18(16(14)9-12)15-3-1-2-13(8-15)11-19/h1-9,19H,11H2 |
| Standard InChI Key | IEQUHVJPJJHFNW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)C#N)CO |
Introduction
Chemical and Structural Properties
The compound’s structure integrates three key functional groups: an indole ring, a hydroxymethyl group on the phenyl substituent, and a carbonitrile group at the 6-position of the indole . The indole ring contributes aromaticity and π-stacking potential, while the hydroxymethyl group enhances solubility in polar solvents and provides a site for further chemical modifications . The electron-withdrawing carbonitrile group influences electronic distribution, potentially affecting reactivity and binding interactions in biological systems.
Table 1: Molecular Properties
-
IR: Stretching vibrations for -CN (~2200 cm) and -OH (~3200–3600 cm).
-
NMR: Aromatic protons in the indole ring (δ 6.5–8.5 ppm), hydroxymethyl protons (δ 4.5–5.0 ppm), and nitrile carbon (δ ~110–120 ppm in NMR).
| Compound | Key Functional Groups | Reported Activity | Source |
|---|---|---|---|
| 1H-Indole-5-carboxylic acid | Carboxylic acid | Anti-inflammatory | |
| 6-Phenyl-1H-indole-2-carboxylic acid | Trifluoromethyl, carboxylic acid | Anticancer | |
| Indole-3-acetic acid | Acetic acid | Plant growth regulation |
Applications in Drug Discovery and Materials Science
The compound’s dual functionality (hydroxymethyl and nitrile) positions it as a versatile intermediate in drug discovery:
-
Prodrug Development: The hydroxymethyl group can be esterified to improve bioavailability .
-
Targeted Therapeutics: Nitriles serve as warheads in covalent inhibitors, forming reversible bonds with cysteine residues in enzymes .
In materials science, the indole core’s aromaticity and the nitrile’s polarity could contribute to liquid crystal or polymer applications, though these remain unexplored in the literature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume